molecular formula C19H24Cl2N2OS B2783832 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride CAS No. 2418728-29-5

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride

Cat. No.: B2783832
CAS No.: 2418728-29-5
M. Wt: 399.37
InChI Key: JVVAPUXSSRQGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2OS and its molecular weight is 399.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one; hydrochloride, also known by its CAS number 2418728-29-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H23ClN2OSClH\text{C}_{19}\text{H}_{23}\text{ClN}_{2}\text{OS}\cdot \text{ClH}

It features a piperidine ring substituted with an aminomethyl group and a thiophene moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating neuropsychiatric disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one; hydrochloride exhibit significant antidepressant and anxiolytic effects. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms .

Inhibition of Tryptase Activity

Recent studies have highlighted the compound's ability to inhibit tryptase, an enzyme associated with inflammatory processes. This inhibition suggests potential therapeutic benefits in treating conditions such as asthma and other inflammatory diseases . The mechanism involves the disruption of tryptase's role in mediating inflammation, which can alleviate symptoms in affected patients.

In Vitro Studies

In vitro assays have demonstrated that 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one; hydrochloride exhibits moderate to high efficacy against various cell lines. The compound has shown promising results in reducing cell viability in cancer cell lines, indicating potential anticancer properties .

Case Studies

Several case studies have documented the effects of this compound on patients with treatment-resistant depression. In one notable case, a patient exhibited significant improvement in depressive symptoms after administration of a regimen including this compound, highlighting its potential as an alternative treatment option .

Comparative Analysis

Compound Biological Activity Mechanism Therapeutic Potential
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one; hydrochlorideAntidepressant, Anxiolytic, Anti-inflammatorySerotonin modulation, Tryptase inhibitionDepression, Asthma
Similar Piperidine DerivativesVariableNeurotransmitter modulationAnxiety disorders

Properties

IUPAC Name

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS.ClH/c20-17-8-6-16(24-17)7-9-18(23)22-12-10-19(14-21,11-13-22)15-4-2-1-3-5-15;/h1-6,8H,7,9-14,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVAPUXSSRQGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)CCC3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.